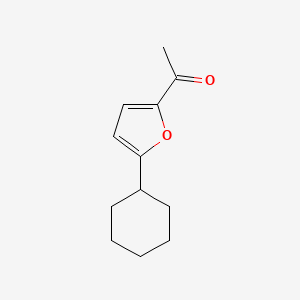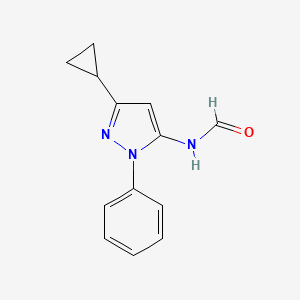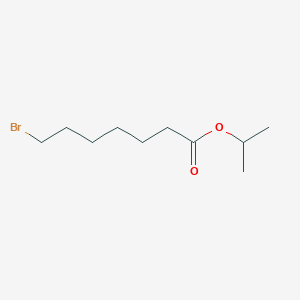
Iso-propyl 7-bromoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-propyl 7-bromoheptanoate is an organic compound with the molecular formula C10H19BrO2. It is a derivative of heptanoic acid, where the bromine atom is positioned at the 7th carbon, and the carboxylic acid group is esterified with isopropyl alcohol. This compound is known for its utility in various synthetic applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-propyl 7-bromoheptanoate can be synthesized through the esterification of 7-bromoheptanoic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process begins with the preparation of 7-bromoheptanoic acid, followed by its esterification with isopropyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to purification steps such as distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Iso-propyl 7-bromoheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to 7-bromoheptanoic acid and isopropyl alcohol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.
Reduction: 7-bromoheptanol.
Hydrolysis: 7-bromoheptanoic acid and isopropyl alcohol.
Scientific Research Applications
Iso-propyl 7-bromoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ester functionality.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of iso-propyl 7-bromoheptanoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom at the 7th position is a good leaving group, making the compound reactive towards nucleophiles. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. These reactions are facilitated by the electron-withdrawing nature of the ester and bromine groups, which activate the molecule towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-bromoheptanoate
- Methyl 7-bromoheptanoate
- Propyl 7-bromoheptanoate
Uniqueness
Iso-propyl 7-bromoheptanoate is unique due to its isopropyl ester group, which imparts different steric and electronic properties compared to other esters like ethyl or methyl. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C10H19BrO2 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
propan-2-yl 7-bromoheptanoate |
InChI |
InChI=1S/C10H19BrO2/c1-9(2)13-10(12)7-5-3-4-6-8-11/h9H,3-8H2,1-2H3 |
InChI Key |
ILHHVTLSJFSAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


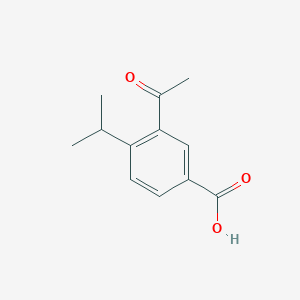
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
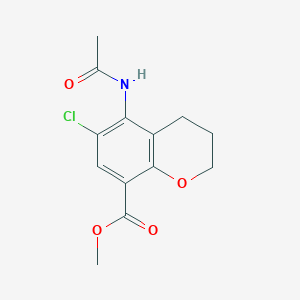
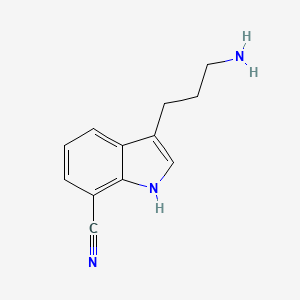
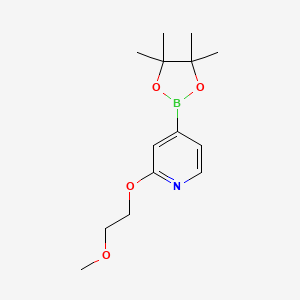
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)

